![molecular formula C7H7N3O2 B062535 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 175348-11-5](/img/structure/B62535.png)
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, also known as EIPL-1, is a novel compound that has gained attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is not fully understood. However, it is believed to act through the inhibition of specific enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and weeds.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of specific enzymes, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to cause growth inhibition and chlorosis in weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. One direction is the further investigation of its potential as an anticancer agent, particularly in vivo studies. Another direction is the investigation of its potential as a herbicide, including its effects on non-target organisms and the environment. Additionally, the study of its potential as an additive for improving the properties of polymers could lead to new materials with improved performance. Finally, the development of new synthesis methods and modifications to the compound could lead to improved efficiency and reduced toxicity.
Conclusion:
In conclusion, 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a novel compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Métodos De Síntesis
The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves the reaction of 5-aminouracil and ethyl glyoxylate in the presence of a catalyst, such as triethylamine. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has shown promising results in various scientific research applications. In the field of medicine, it has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds. In industry, it has been studied as a potential additive for improving the properties of polymers.
Propiedades
Número CAS |
175348-11-5 |
|---|---|
Nombre del producto |
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one |
Fórmula molecular |
C7H7N3O2 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
3-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O2/c1-2-4-5-6(11)8-3-9-7(5)12-10-4/h3H,2H2,1H3,(H,8,9,11) |
Clave InChI |
HXSPIJYUDJDXEC-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C2C(=NC=NC2=O)ON1 |
SMILES |
CCC1=NOC2=C1C(=O)NC=N2 |
SMILES canónico |
CCC1=C2C(=NC=NC2=O)ON1 |
Sinónimos |
Isoxazolo[5,4-d]pyrimidin-4(5H)-one, 3-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




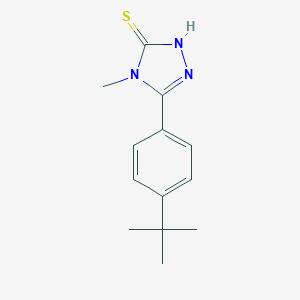
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)


![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
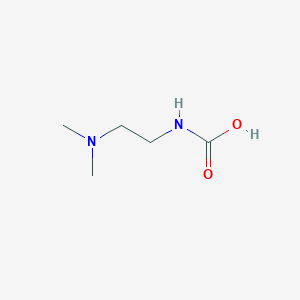
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

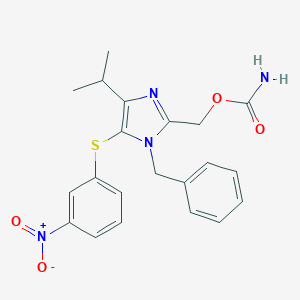
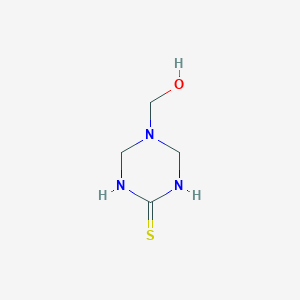
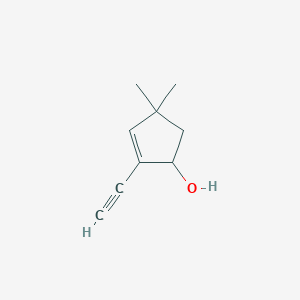
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)
